
N-(3-Bromophenyl) bis-trifluoromethane sulfonimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromophenyl) bis-trifluoromethane sulfonimide is a chemical compound that belongs to the class of sulfonimides. This compound is characterized by the presence of a bromophenyl group attached to a bis-trifluoromethane sulfonimide moiety. It is known for its strong electron-withdrawing properties and is used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 3-bromoaniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
- Dissolve 3-bromoaniline in dichloromethane.
- Add triethylamine to the solution.
- Slowly add trifluoromethanesulfonyl chloride to the reaction mixture while maintaining the temperature at -40°C.
- Stir the reaction mixture at -20°C to 0°C for several hours.
- Quench the reaction with water and extract the organic layer.
- Purify the product by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature control and efficient stirring mechanisms. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically obtained as a crystalline solid with high purity.
化学反応の分析
Types of Reactions
N-(3-Bromophenyl) bis-trifluoromethane sulfonimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form sulfonyl derivatives.
Reduction Reactions: The trifluoromethane sulfonimide moiety can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation Reactions: Products include sulfonyl derivatives.
Reduction Reactions: Products include amines and other reduced forms of the compound.
科学的研究の応用
N-(3-Bromophenyl) bis-trifluoromethane sulfonimide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds and as a precursor for other sulfonimide derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its strong electron-withdrawing properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of N-(3-Bromophenyl) bis-trifluoromethane sulfonimide involves its strong electron-withdrawing properties, which make it an effective reagent in various chemical reactions. The trifluoromethane sulfonimide moiety acts as an electron sink, stabilizing negative charges and facilitating nucleophilic substitutions. The bromophenyl group can participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.
類似化合物との比較
Similar Compounds
- N-Phenyl bis-trifluoromethane sulfonimide
- N-Methyl bis-trifluoromethane sulfonimide
- N-Ethyl bis-trifluoromethane sulfonimide
Uniqueness
N-(3-Bromophenyl) bis-trifluoromethane sulfonimide is unique due to the presence of the bromophenyl group, which imparts additional reactivity and selectivity in chemical reactions. This makes it a versatile reagent in organic synthesis, offering distinct advantages over other similar compounds.
特性
分子式 |
C8H4BrF6NO4S2 |
|---|---|
分子量 |
436.2 g/mol |
IUPAC名 |
N-(3-bromophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C8H4BrF6NO4S2/c9-5-2-1-3-6(4-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |
InChIキー |
FXKFESBUHCGTBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylimidazo[1,2-a]purin-9-one](/img/structure/B13911079.png)
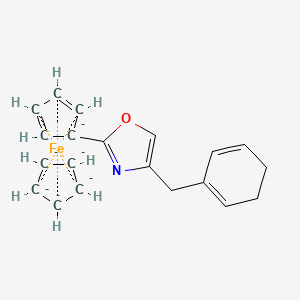
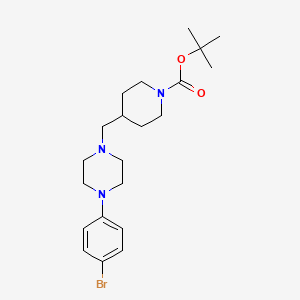
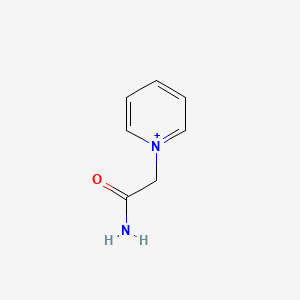
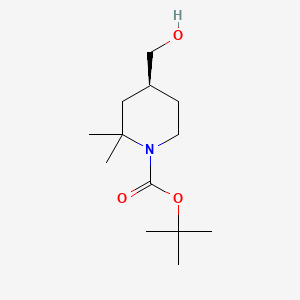
![2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13911108.png)


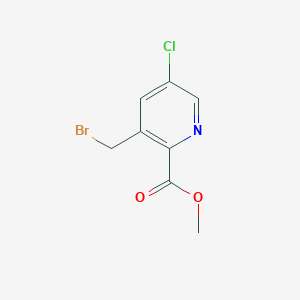

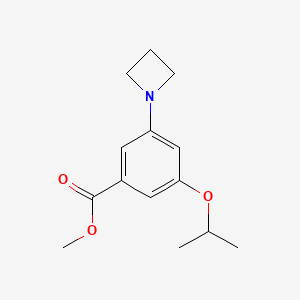
![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)


